molecular formula C9H8N4 B11741905 5-(Pyridin-3-YL)pyrimidin-2-amine

5-(Pyridin-3-YL)pyrimidin-2-amine

Cat. No.: B11741905
M. Wt: 172.19 g/mol
InChI Key: PFUBNHHFFFSNDV-UHFFFAOYSA-N
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Description

5-(Pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-YL)pyrimidin-2-amine can be achieved through various methods. One common approach involves the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be effective in synthesizing pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Another method involves the use of trimethylamine as a classical reagent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, such as magnesium oxide nanoparticles, is particularly advantageous due to their efficiency and ability to produce high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(Pyridin-3-YL)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-YL)pyrimidin-2-amine involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-YL)pyrimidin-2-amine stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases with high specificity and potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-pyridin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,12,13)

InChI Key

PFUBNHHFFFSNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N=C2)N

Origin of Product

United States

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